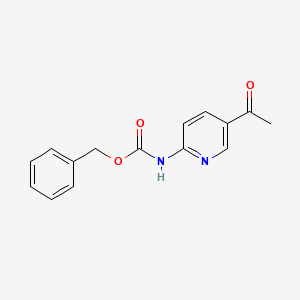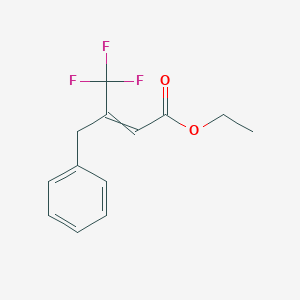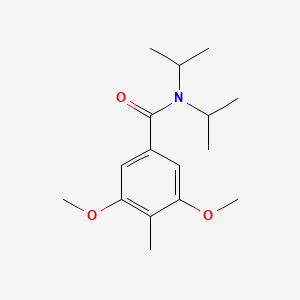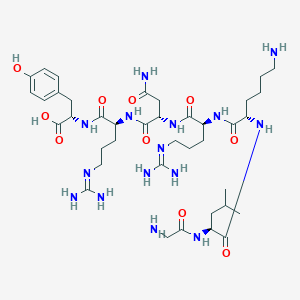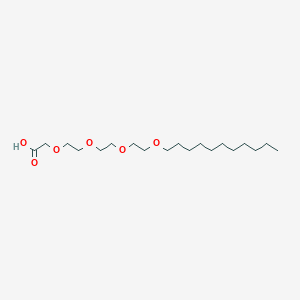
3,6,9,12-Tetraoxatricosan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxatricosan-1-oic acid is a chemical compound with the molecular formula C19H40O5 It is characterized by the presence of multiple ether linkages within its structure, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricosan-1-oic acid typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several key steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . Each of these steps requires specific reaction conditions, including the use of appropriate reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxatricosan-1-oic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxatricosan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxatricosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,6,9,12-Tetraoxatricosan-1-oic acid can be compared with other similar compounds, such as:
Tetraethylene glycol monododecyl ether: This compound has a similar structure but differs in the length of the carbon chain and the presence of additional functional groups.
3,6,9,12-Tetraoxatricosan-1-ol: This compound is closely related but lacks the carboxylic acid functional group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ether linkages and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
173536-73-7 |
|---|---|
Fórmula molecular |
C19H38O6 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-22-12-13-23-14-15-24-16-17-25-18-19(20)21/h2-18H2,1H3,(H,20,21) |
Clave InChI |
WLENSIKFJNRCRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
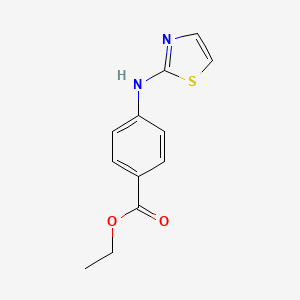
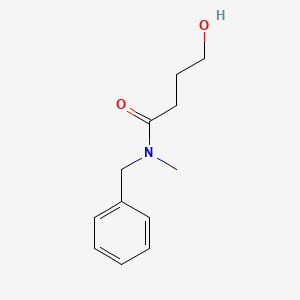
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
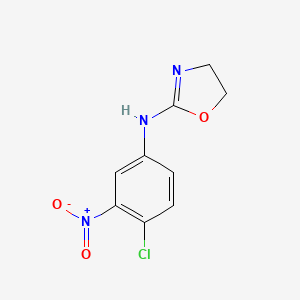
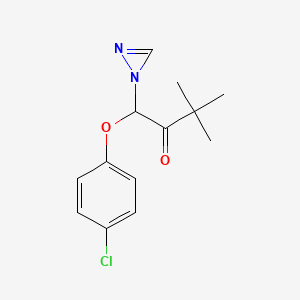
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
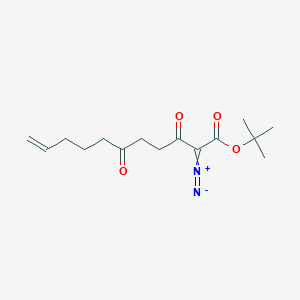
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
